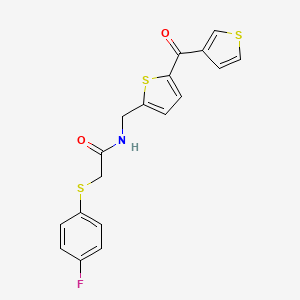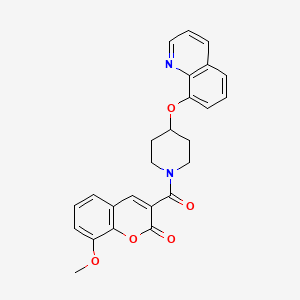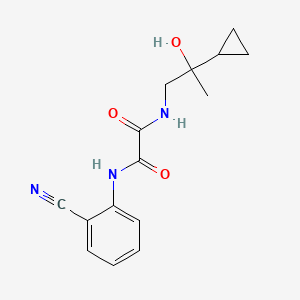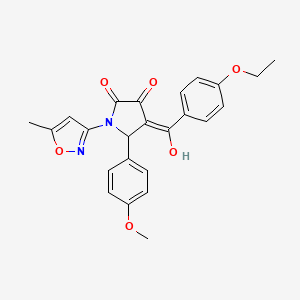
5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. In general, isoxazoles are stable and highly soluble in water and other polar solvents .
科学的研究の応用
Antitumor Applications
The structural complexity of compounds similar to 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is harnessed in antitumor activities. For example, imidazotetrazines derivatives have shown curative activity against L-1210 and P388 leukemia, suggesting a potential prodrug modification leading to specific active forms in aqueous conditions, enhancing antitumor efficacy (Stevens et al., 1984).
Catalytic Activation for C-C Bond Formation
The molecule's utility is also demonstrated in catalytic processes, where derivatives such as 5-methylisoxazole-3-carboxamide (MICA) direct Pd-catalyzed activation of inert γ-C(sp³)-H bonds for carbon-carbon bond formation. This leads to the synthesis of various γ-substituted non-natural amino acids, showcasing the compound's versatility in organic synthesis (Pasunooti et al., 2015).
DNA Interaction and Mechanism of Action
Investigations into similar compounds' interaction with DNA reveal insights into their mechanism of action. For instance, derivatives like 5-(3-methyl-1-triazeno)imidazole-4-carboxamide show rapid hydrolysis when added to aqueous solutions of DNA, suggesting a complex interaction that may underlie antitumor activities and potential DNA alteration mechanisms (Mizuno & Decker, 1976).
Synthesis of Novel Derivatives
The compound's framework is amenable to modifications, leading to the synthesis of novel derivatives with potential biological activities. Research into synthesizing isoxazole derivatives, for example, aims at producing compounds with potential anti-hepatic cancer and antimicrobial activities, highlighting the chemical's significance in drug discovery and development (Hassan et al., 2019).
作用機序
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
5-methyl-N-[4-(1-phenylethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-8-13(21-25-10)15(22)20-17-19-14(9-24-17)16(23)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLISSXSCSHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)


![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)

![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)


![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
